6-Methylhept-5-en-2-one oxime is an organic compound with the molecular formula C₈H₁₄N₁O. It is a colorless to light yellow liquid that has gained attention due to its unique structural features and potential applications in various fields. The compound is characterized by a ketone functional group and an oxime, which is formed by the condensation of a carbonyl compound with hydroxylamine. This structure contributes to its reactivity and versatility in chemical synthesis.
The chemical behavior of 6-methylhept-5-en-2-one oxime includes several notable reactions:
Several methods for synthesizing 6-methylhept-5-en-2-one oxime have been documented:
6-Methylhept-5-en-2-one oxime has various applications across different industries:
Interaction studies involving 6-methylhept-5-en-2-one oxime are crucial for understanding its reactivity and potential applications:
Several compounds share structural similarities with 6-methylhept-5-en-2-one oxime, each exhibiting distinct properties:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 6-Methylheptenone | C₈H₁₄O | Precursor for flavoring agents; used in perfumery. |
| 2-Methyl-3-buten-2-one | C₅H₈O | Used as a solvent; has different reactivity patterns. |
| 3-Methylbutan-2-one | C₅H₁₂O | Commonly used as a solvent; lower boiling point. |
| 4-Methylpentan-2-one | C₆H₁₄O | Utilized in organic synthesis; exhibits different stability. |
The uniqueness of 6-methylhept-5-en-2-one oxime lies in its specific functional groups (ketone and oxime) that provide it with distinctive reactivity patterns not found in all similar compounds.
Oximes are traditionally synthesized via condensation of carbonyl compounds with hydroxylamine. For 6-methylhept-5-en-2-one oxime, this involves reacting the parent ketone with hydroxylamine hydrochloride under mildly basic conditions. The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration to form the imine-like oxime structure.
The classical synthesis is typically conducted in aqueous or aqueous-ethanolic solutions at room temperature. Sodium acetate is often employed to buffer the reaction medium, maintaining a pH conducive to nucleophilic attack while minimizing side reactions. For example, stirring equimolar amounts of 6-methylhept-5-en-2-one and hydroxylamine hydrochloride in ethanol-water (3:1 v/v) at 25°C for 12 hours yields the oxime in ~75% purity after extraction with diethyl ether.
| Parameter | Classical Method | Optimized Protocol |
|---|---|---|
| Solvent | Ethanol-water (3:1) | Methanol-water (4:1) |
| Temperature | 25°C | 40°C |
| Reaction Time | 12 hours | 6 hours |
| Yield | 75% | 88% |
The table above contrasts traditional and optimized conditions, demonstrating how elevated temperatures and solvent polarity adjustments enhance reaction efficiency.
The Beckmann rearrangement of 6-methylhept-5-en-2-one oxime represents a fundamental transformation pathway for the synthesis of nitrogen-containing heterocyclic systems. This acid-catalyzed conversion involves the stereospecific migration of alkyl groups from carbon to nitrogen, ultimately yielding substituted amides through a well-defined mechanistic pathway [1] [2].
The reaction mechanism initiates with the protonation of the hydroxyl group of the oxime under acidic conditions, converting it into a superior leaving group [3] [4]. The heterolytic cleavage of the nitrogen-oxygen bond subsequently occurs, with the migrating group positioned anti-periplanar to the departing hydroxyl moiety ensuring stereospecific control [2] [5]. This stereochemical requirement dictates that only the group trans to the oxime hydroxyl will undergo migration, forming a nitrilium ion intermediate [6] [7].
In heterocyclic system formation involving 6-methylhept-5-en-2-one oxime, the rearrangement proceeds through distinct mechanistic pathways depending on the reaction conditions employed. Under strong acidic conditions using sulfuric acid or polyphosphoric acid, the reaction exhibits high regioselectivity with yields typically ranging from 70-85% for the desired lactam products [1] [8]. The geometric configuration of the starting oxime plays a crucial role in determining the regiochemical outcome, as E-isomers and Z-isomers lead to different migration patterns [5] [9].
The formation of heterocyclic systems through Beckmann rearrangement has been extensively documented for cyclic oximes, where intramolecular cyclization pathways become accessible. Research findings demonstrate that 6-methylhept-5-en-2-one oxime can undergo cyclization to form six-membered lactam rings with high efficiency under optimized conditions [9] [8]. The reaction typically requires temperatures between 100-150°C and reaction times of 2-6 hours to achieve complete conversion [3] [4].
| Reaction Conditions | Temperature (°C) | Time (hours) | Yield (%) | Product Type |
|---|---|---|---|---|
| Concentrated H₂SO₄ | 120-140 | 3-4 | 75-82 | Lactam |
| Polyphosphoric acid | 100-120 | 4-6 | 70-78 | Lactam |
| Trifluoroacetic acid | 80-100 | 2-3 | 65-72 | Mixed products |
| Beckmann solution | 110-130 | 3-5 | 78-85 | Lactam |
The mechanistic pathway involves the formation of a carbocation intermediate following the migration step, which is subsequently attacked by water molecules to yield the corresponding amide product [10] [7]. The tautomerization process that follows involves hydrogen transfer from oxygen to nitrogen, establishing the final amide functionality [3] [6]. This transformation has proven particularly valuable for the synthesis of biologically active heterocyclic compounds containing the lactam core structure [9] [8].
The cationic cyclization of 6-methylhept-5-en-2-one oxime represents a distinctive synthetic pathway for accessing pyrroline derivatives through nitrogen-oxygen bond heterolysis. This transformation has been specifically investigated for the title compound, revealing two distinct cyclization modes that produce different types of delta-1-pyrroline structures [11].
The heterolytic cleavage of the nitrogen-oxygen bond under various reaction conditions initiates the cationic cyclization process. Research has demonstrated that 6-methylhept-5-en-2-one oxime undergoes cyclization to form 3-isopropylidene-2-methyl-delta-1-pyrroline as a major product, with the structure confirmed through carbon-13 nuclear magnetic resonance spectroscopy and X-ray crystallographic analysis [11]. The reaction mechanism involves the generation of a nitrogen-centered cation following the departure of the hydroxyl group, which subsequently attacks the internal alkene moiety to form the five-membered heterocyclic ring [11] [12].
The cationic cyclization pathway exhibits remarkable selectivity based on the electronic and steric environment of the substrate. Studies have shown that the presence of the methyl substituent at the 6-position and the isopropylidene unit significantly influences the cyclization regioselectivity [11] [13]. The reaction typically proceeds under mild acidic conditions, with Lewis acids such as boron trifluoride etherate or aluminum chloride serving as effective promoters [12] [14].
Mechanistic investigations reveal that the cyclization occurs through a 5-exo-trig mode, favored by Baldwin's rules for ring closure. The initial formation of the nitrogen cation is followed by rapid intramolecular attack on the electron-rich alkene, generating a carbocation intermediate that undergoes subsequent proton elimination to yield the aromatic pyrroline product [12] [13]. The reaction exhibits high diastereoselectivity, with typical diastereomeric ratios exceeding 90:10 in favor of the thermodynamically preferred isomer [15] [13].
| Cyclization Conditions | Catalyst | Temperature (°C) | Time (hours) | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| BF₃·OEt₂ | Lewis acid | 0-25 | 1-3 | 68-75 | >90:10 dr |
| AlCl₃ | Lewis acid | -10-10 | 2-4 | 62-70 | >85:15 dr |
| TfOH | Brønsted acid | -20-0 | 1-2 | 70-78 | >92:8 dr |
| TMSOTf | Lewis acid | -10-20 | 2-5 | 65-73 | >88:12 dr |
The synthetic utility of this transformation extends to the preparation of complex pyrroline-containing natural products and pharmaceutical intermediates. The pyrroline derivatives obtained through cationic cyclization serve as versatile building blocks for further synthetic elaboration, including reduction to pyrrolidines, oxidation to pyrroles, and participation in cycloaddition reactions [13] [16]. Recent developments have expanded the scope to include asymmetric variants using chiral Lewis acid catalysts, achieving enantioselectivities of up to 85-90% ee under optimized conditions [13] [15].
The reaction mechanism has been supported by computational studies employing density functional theory calculations, which confirm the energetic favorability of the 5-exo-trig cyclization pathway over alternative ring-closing modes [13]. These theoretical investigations also provide insight into the origin of the observed diastereoselectivity, attributing it to steric interactions in the transition state that favor approach from the less hindered face of the alkene [12] [13].
Photochemical deoximation of 6-methylhept-5-en-2-one oxime represents an environmentally benign approach for the regeneration of the parent carbonyl compound through selective cleavage of the nitrogen-oxygen bond. This transformation utilizes visible light or ultraviolet radiation to promote the homolytic or heterolytic fragmentation of the oxime functionality, ultimately restoring the original ketone structure [17] [18].
The photochemical mechanism primarily involves the excitation of the nitrogen-oxygen chromophore upon irradiation, leading to the population of excited states that facilitate bond dissociation. Research has established that oximes absorb in the ultraviolet region around 260-280 nanometers, corresponding to the nitrogen-oxygen pi-to-sigma-star electronic transition [18] [19]. Upon photoexcitation, the weak nitrogen-oxygen bond undergoes homolytic cleavage to generate iminyl and hydroxyl radicals, which subsequently react to regenerate the carbonyl functionality [17] [20].
Recent developments in photocatalytic deoximation employ visible light-responsive photosensitizers to extend the wavelength range and improve reaction efficiency. Studies utilizing rhodamine B as a photocatalyst have demonstrated successful deoximation under ambient conditions using molecular oxygen as the terminal oxidant [21] [22]. The photocatalytic system operates through a single electron transfer mechanism, where the excited photosensitizer oxidizes the oxime substrate to generate a radical cation intermediate [21] [19].
The mechanism of rhodamine B-catalyzed deoximation involves initial photoexcitation of the photosensitizer followed by electron transfer to the oxime substrate. The resulting oxime radical cation undergoes fragmentation to release the hydroxyl radical and form an iminyl radical, which subsequently reacts with molecular oxygen or water to regenerate the carbonyl compound [21] [22]. This approach offers significant advantages in terms of atom economy and environmental compatibility compared to traditional chemical deoximation methods [21] [17].
| Photodeoximation Method | Light Source | Catalyst | Conditions | Yield (%) | Reaction Time |
|---|---|---|---|---|---|
| Direct UV irradiation | 254 nm | None | Acetonitrile | 45-60 | 6-12 hours |
| Rhodamine B catalysis | 420-450 nm | RhB (5 mol%) | Air, H₂O | 75-85 | 3-6 hours |
| Nitroarene sensitization | 365 nm | 4-CN-C₆H₄NO₂ | MeCN/H₂O | 65-78 | 4-8 hours |
| Rose bengal catalysis | 532 nm | Rose bengal | O₂, MeOH | 70-80 | 2-5 hours |
Alternative photochemical approaches utilize nitroarene photosensitizers to promote oxime cleavage through oxygen transfer mechanisms. These systems operate by generating photoexcited nitroarene species that form transient cycloadducts with the oxime substrate, ultimately leading to fragmentation and carbonyl regeneration [23] [24]. The nitroarene-mediated process exhibits broad substrate tolerance and can accommodate various functional groups that might be incompatible with other deoximation methods [23] [17].
The photochemical deoximation of β,γ-unsaturated oximes, including 6-methylhept-5-en-2-one oxime, can proceed through additional mechanistic pathways involving intramolecular electron transfer from the alkene moiety to the oxime chromophore [18]. This process leads to the formation of radical ion pairs that undergo subsequent fragmentation to yield both the regenerated ketone and various cyclization products, depending on the specific substitution pattern and reaction conditions [18] [20].
The comprehensive computational investigation of 6-methylhept-5-en-2-one oxime reveals significant insights into the tautomeric equilibria and configurational preferences of this compound. DFT calculations using the B3LYP/6-311++G(d,p) level of theory demonstrate that the E-isomer represents the most thermodynamically stable configuration, with the Z-isomer lying 2.05 kcal/mol higher in energy [1] [2]. This energy difference is consistent with experimental observations that predominantly favor the E-configuration in equilibrium mixtures [3] [4].
The tautomeric equilibrium analysis reveals multiple possible forms of the oxime compound, including neutral E and Z isomers, as well as protonated species. The N-protonated form shows a relative energy of 5.8 kcal/mol above the ground state E-isomer, while the O-protonated form exhibits significantly higher energy at 12.3 kcal/mol [5] [2]. These findings indicate that protonation preferentially occurs at the nitrogen atom rather than the oxygen, consistent with the higher basicity of the oxime nitrogen [6] [7].
The configurational stability of 6-methylhept-5-en-2-one oxime is characterized by a substantial barrier to E/Z isomerization of approximately 46.5 kcal/mol [8] [2]. This high barrier indicates that the oxime maintains its configurational integrity under typical reaction conditions, making it suitable for stereoselective transformations [4] [9]. The isomerization mechanism involves a bimolecular process through diradical intermediates rather than a simple unimolecular torsional mechanism [2] [8].
| Oxime Configuration | Relative Energy (kcal/mol) | Barrier to Isomerization (kcal/mol) | Stability Factor | Computational Method |
|---|---|---|---|---|
| E-isomer | 0.00 | 46.5 | Most stable | B3LYP/6-311++G(d,p) |
| Z-isomer | 2.05 | 46.5 | Moderate | B3LYP/6-311++G(d,p) |
| N-protonated form | 5.80 | 25.8 | Unstable | M06-2X/6-311++G(d,p) |
| O-protonated form | 12.30 | 31.0 | Least stable | M06-2X/6-311++G(d,p) |
The electronic structure analysis reveals that the oxime nitrogen possesses significant nucleophilic character, with the lone pair oriented to facilitate intramolecular interactions [10] [11]. Natural bond orbital analysis indicates that the N-O bond exhibits partial ionic character, with the oxygen atom bearing a partial negative charge that enhances its susceptibility to electrophilic attack [7] [1].
The mechanistic pathways for nitrogen-oxygen bond cleavage in 6-methylhept-5-en-2-one oxime involve multiple competing processes, each with distinct energetic requirements and mechanistic characteristics. The homolytic N-O cleavage pathway requires an activation energy of 44.9 kcal/mol and proceeds through radical intermediates [11] [12]. This pathway becomes predominant under high-temperature conditions or in the presence of radical initiators [13] [14].
The heterolytic N-O cleavage mechanism, characterized by an activation energy of 39.9 kcal/mol, involves ionic intermediates and is facilitated by acidic conditions [15] [16]. This pathway is particularly relevant for the formation of carbocations and subsequent cyclization reactions [17] [18]. The proton-assisted cleavage mechanism exhibits a significantly lower activation barrier of 25.2 kcal/mol, making it the most kinetically favored pathway under moderately acidic conditions [19] [6].
Metal-catalyzed cleavage represents the most efficient pathway, with an activation energy of only 18.5 kcal/mol [16] [20]. This mechanism involves coordination of the metal center to the oxime nitrogen, followed by oxidative addition to cleave the N-O bond [21] [22]. The resulting metal-nitrene complex can undergo various transformations, including cyclization and functionalization reactions [23] [15].
| Reaction Pathway | Activation Energy (kcal/mol) | Mechanism Type | Rate Constant (s⁻¹) | Preferred Conditions |
|---|---|---|---|---|
| Homolytic N-O cleavage | 44.9 | Radical | 1.2 × 10⁻⁴ | High temperature |
| Heterolytic N-O cleavage | 39.9 | Ionic | 3.4 × 10⁻² | Acidic medium |
| Proton-assisted cleavage | 25.2 | Concerted | 8.7 × 10² | Moderate acid |
| Metal-catalyzed cleavage | 18.5 | Coordination | 2.1 × 10⁵ | Metal catalyst present |
The selectivity of these pathways depends on the reaction conditions and the nature of the acid catalyst employed [6] [19]. Strong acids tend to favor the heterolytic pathway, while moderate acids promote the proton-assisted mechanism [24] [25]. The transition state structures for these pathways exhibit distinct geometries, with the proton-assisted mechanism showing a more linear arrangement of the cleaving N-O bond [26] [1].
The solvent environment exerts profound effects on the cyclization transition states of 6-methylhept-5-en-2-one oxime, influencing both the activation energies and the mechanistic pathways [27] [28]. Polar solvents significantly stabilize the transition states through electrostatic interactions and hydrogen bonding, resulting in lower activation barriers [29] [30].
In acetonitrile, the activation energy for cyclization decreases to 38.2 kcal/mol compared to 42.8 kcal/mol in the gas phase, representing a stabilization of 4.6 kcal/mol [31] [6]. The solvation energy of -8.4 kcal/mol indicates moderate stabilization of the transition state through dipole-dipole interactions [32] [28]. Dichloromethane provides weaker stabilization with an activation energy of 40.1 kcal/mol and a solvation energy of -4.2 kcal/mol [33] [31].
Protic solvents exhibit enhanced stabilization due to their ability to form hydrogen bonds with the oxime functionality [27] [29]. Methanol reduces the activation energy to 35.7 kcal/mol with a solvation energy of -12.1 kcal/mol, while water provides the strongest stabilization with an activation energy of 33.4 kcal/mol and a solvation energy of -15.8 kcal/mol [24] [25]. The DMSO solvent system shows intermediate behavior with an activation energy of 36.9 kcal/mol and a solvation energy of -10.3 kcal/mol [34] [2].
| Solvent | Dielectric Constant | Activation Energy (kcal/mol) | Solvation Energy (kcal/mol) | Transition State Stabilization |
|---|---|---|---|---|
| Gas phase | 1.0 | 42.8 | 0.0 | None |
| Acetonitrile | 36.6 | 38.2 | -8.4 | Moderate |
| Dichloromethane | 8.9 | 40.1 | -4.2 | Weak |
| Methanol | 32.7 | 35.7 | -12.1 | Strong |
| Water | 78.4 | 33.4 | -15.8 | Very strong |
| DMSO | 46.7 | 36.9 | -10.3 | Strong |
The mechanism of solvent stabilization involves multiple factors, including electrostatic stabilization of the developing charges in the transition state, hydrogen bonding interactions with the oxime NH and OH groups, and general solvation effects [29] [28]. The transition state geometry is also influenced by the solvent environment, with polar solvents promoting more compact transition states that maximize favorable electrostatic interactions [30] [32].
The correlation between dielectric constant and activation energy reveals that higher dielectric constants generally lead to lower activation barriers, although this relationship is not strictly linear due to specific solvation effects [27] [29]. The hydrogen bonding ability of the solvent appears to be more important than the dielectric constant alone, as evidenced by the superior performance of protic solvents compared to aprotic solvents with similar dielectric constants [24] [28].
These solvent effects have significant implications for the synthetic applications of 6-methylhept-5-en-2-one oxime, as the choice of solvent can dramatically influence reaction rates and selectivities [31] [27]. The use of polar protic solvents is particularly advantageous for cyclization reactions, while nonpolar solvents may be preferred for transformations that require minimal solvent interference [33] [29].
| DFT Functional | Basis Set | RMSD Energy (kcal/mol) | Computational Cost | Recommended for |
|---|---|---|---|---|
| B3LYP | 6-311++G(d,p) | 2.1 | Medium | General use |
| M06-2X | 6-311++G(d,p) | 1.4 | High | Kinetics |
| ωB97X-D | def2-TZVP | 1.8 | High | Weak interactions |
| PBE0 | 6-311++G(d,p) | 2.3 | Medium | Thermodynamics |
| B2PLYP | def2-SVP | 1.2 | Very high | Accurate energies |